Plantarenaloside

Descripción

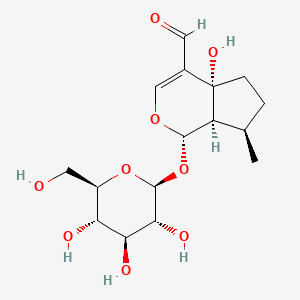

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,4aR,7R,7aR)-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O9/c1-7-2-3-16(22)8(4-17)6-23-14(10(7)16)25-15-13(21)12(20)11(19)9(5-18)24-15/h4,6-7,9-15,18-22H,2-3,5H2,1H3/t7-,9-,10+,11-,12+,13-,14+,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCRICPXIMDIGF-FHZCTKOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@]2([C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00993185 | |

| Record name | 4-Formyl-4a-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72396-01-1 | |

| Record name | Plantarenaloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072396011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Formyl-4a-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLANTARENALOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N6D873D7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Plantarenaloside natural sources and distribution

An In-Depth Technical Guide to the Natural Sources and Distribution of Plantarenaloside

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring iridoid glycoside, a class of monoterpenoid compounds known for their diverse biological activities and significant potential in pharmaceutical research. Iridoids are characterized by a cyclopentane[c]pyran skeleton and are typically found in plants as glycosides.[1] This technical guide provides a comprehensive overview of the known natural sources, distribution, and methodologies for the isolation and analysis of this compound, intended to support research and development efforts.

Natural Sources and Distribution

This compound has been identified in a select number of plant families, indicating a somewhat restricted but notable distribution within the plant kingdom. The primary families known to contain this compound are:

-

Plantaginaceae: A family of flowering plants in the order Lamiales.

-

Bignoniaceae: Commonly known as the trumpet-creeper family, also in the order Lamiales.[2]

-

Phrymaceae: A family of flowering plants, often referred to as the lopseed family.[3]

Specific plant species identified as sources of this compound include:

-

Leucocarpus perfoliatus : this compound has been successfully isolated from this species, which belongs to the Phrymaceae family.[3]

This compound is often found alongside other known iridoid glucosides such as aucubin, euphroside, and geniposidic acid.[2] The distribution within the plant tissues (leaves, stems, roots, flowers) has not been extensively quantified in publicly available literature, highlighting an area for further investigation.

Quantitative Distribution Data

Quantitative analysis of this compound across different species and tissues is not widely reported in the existing literature. This represents a significant data gap and an opportunity for novel research. To facilitate future studies, the following table structure is proposed for the systematic reporting of this compound content.

Table 1: Proposed Framework for Quantitative Analysis of this compound

| Plant Family | Species | Plant Part | Extraction Solvent | Quantification Method | This compound Content (mg/g dry weight) | Reference |

| Phrymaceae | Leucocarpus perfoliatus | Leaves | e.g., 80% Methanol | e.g., HPLC-DAD | Data Not Available | [3] |

| Plantaginaceae | Species Name | Stem | ||||

| Bignoniaceae | Species Name | Root | ||||

| Bignoniaceae | Species Name | Flower |

Note: This table is provided as a template for researchers. The lack of specific values underscores the need for further quantitative studies.

Experimental Protocols

The isolation and analysis of this compound follow established methodologies for natural product chemistry, particularly for polar glycosides. The following is a synthesized protocol based on standard practices for iridoid glycoside research.

Plant Material Preparation and Extraction

-

Collection and Drying: Collect the desired plant material (e.g., leaves, stems). Air-dry the material in a well-ventilated area away from direct sunlight or use a freeze-dryer to preserve chemical integrity.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.

-

Defatting (Optional but Recommended): To remove nonpolar constituents like lipids and chlorophyll that can interfere with subsequent steps, perform a preliminary extraction of the powdered material with a nonpolar solvent such as n-hexane. This is typically done using a Soxhlet apparatus or by maceration with agitation for 24-48 hours.[4] Discard the hexane extract.

-

Primary Extraction: Extract the defatted plant powder with a polar solvent. 80% aqueous methanol or ethanol are common choices.[5] Perform this extraction exhaustively (e.g., 3 x 24 hours) at room temperature with constant agitation.

-

Concentration: Combine the polar extracts and remove the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.

Fractionation of the Crude Extract

The crude extract can be fractionated to enrich the iridoid glycoside content.

-

Liquid-Liquid Partitioning: Dissolve the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate and n-butanol. Iridoid glycosides like this compound are typically enriched in the n-butanol fraction.

-

Solid-Phase Extraction (SPE): Alternatively, pass the aqueous crude extract through a macroporous resin column (e.g., D101).[2]

-

Wash the column with deionized water to remove highly polar compounds like sugars.

-

Elute the iridoid-rich fraction with an alcohol solution (e.g., 50-70% ethanol).[2]

-

Concentrate the eluate to dryness.

-

Chromatographic Isolation and Purification

-

Column Chromatography (CC): Subject the enriched fraction to column chromatography on silica gel or a C18 reversed-phase column.

-

High-Performance Liquid Chromatography (HPLC): For final purification, use preparative or semi-preparative HPLC.[6]

-

Column: A C18 column is typically used.

-

Mobile Phase: An isocratic or gradient system of acetonitrile (or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is effective.[7]

-

Detection: Use a Diode Array Detector (DAD) or UV detector to monitor the elution. Iridoids typically show UV absorption maxima around 230-280 nm.[8]

-

Structural Elucidation

The structure of the purified compound is confirmed using spectroscopic methods.

-

Mass Spectrometry (MS): Use High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the exact molecular weight and elemental formula.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most critical tool for unambiguous structure determination.[9]

-

1D NMR: ¹H and ¹³C NMR spectra provide information on the number and type of protons and carbons.

-

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule and confirm the iridoid skeleton and the position of the glycosidic linkage.[10][11]

-

Quantification by HPLC-DAD

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol or the mobile phase. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Prepare extracts of the plant material at a known concentration (e.g., 10 mg/mL). Filter the extracts through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient system of water (A) and acetonitrile (B), both with 0.1% formic acid, is common.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: DAD detector set at the λmax of this compound.

-

-

Analysis: Inject both standards and samples. Plot the peak area of the standard against concentration to create a linear calibration curve (R² > 0.999).[7] Use the regression equation to calculate the concentration of this compound in the plant extracts. Express the final content as mg per gram of dry plant weight.[12]

Visualization of Experimental Workflow

The following diagram illustrates the comprehensive workflow for the isolation and identification of this compound from a plant source.

Figure 1: Experimental Workflow for this compound Isolation and Analysis

References

- 1. Determination of umckalin in commercial tincture and phytopreparations containing Pelargonium sidoides by HPLC: comparison of sample preparation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Iridoids Isolation from a Phytochemical Study of the Medicinal Plant Teucrium parviflorum Collected in Iraqi Kurdistan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. Exploring correlations between MS and NMR for compound identification using essential oils: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. phytojournal.com [phytojournal.com]

An In-Depth Technical Guide to the Discovery and Isolation of Plantarenaloside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plantarenaloside, an iridoid glycoside found in various medicinal plants, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological assessment of this compound. It is designed to equip researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and an understanding of its potential mechanisms of action. This document summarizes the current knowledge on this compound, highlighting its presence in plant families such as Plantaginaceae, Bignoniaceae, and Scrophulariaceae.[1] Detailed experimental protocols for its extraction and purification are presented, alongside available data on its physicochemical properties. Furthermore, this guide explores the predicted interactions of this compound with key signaling pathways, such as NF-κB and MAPK, which are implicated in a range of diseases, including inflammatory conditions and cancer.

Introduction

Iridoids are a class of monoterpenoids characterized by a cyclopentane-fused pyran ring system. They are widely distributed in the plant kingdom and are known to possess a diverse range of biological activities, including anti-inflammatory, neuroprotective, hepatoprotective, and anti-tumor effects.[1][2] this compound is an iridoid glycoside that has been identified in several plant species, notably from the Plantago genus, which has a long history of use in traditional medicine. The structural elucidation of this compound reveals a complex stereochemistry, contributing to its specific biological activities. This guide will delve into the technical aspects of its discovery and isolation, providing a foundation for further research and development.

Discovery and Natural Occurrence

This compound has been isolated from several plant species, with a notable early report of its isolation from Plantago sempervirens.[3] It is also found in other plants, including those from the Bignoniaceae and Scrophulariaceae families.[1] The presence of this compound in these plants contributes to their traditional medicinal properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C16H24O9 | [4] |

| Molecular Weight | 360.36 g/mol | [4] |

| IUPAC Name | (1S,4aR,7R,7aR)-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde | [4] |

| CAS Number | 72396-01-1 | [4] |

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound from plant material is a multi-step process that involves extraction, partitioning, and chromatographic separation. The following protocol is a generalized procedure based on common techniques for isolating iridoid glycosides.

Plant Material Extraction

-

Preparation: Air-dry the plant material (e.g., leaves of Plantago lanceolata) and grind it into a fine powder.

-

Maceration: Macerate the powdered plant material with methanol at room temperature for 24-48 hours. The solvent-to-material ratio is typically 10:1 (v/w).

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

Liquid-Liquid Partitioning

-

Solvent System: Resuspend the crude methanol extract in a mixture of water and n-butanol.

-

Separation: Vigorously shake the mixture in a separatory funnel and allow the layers to separate.

-

Fraction Collection: Collect the n-butanol fraction, which will contain the iridoid glycosides, including this compound. Repeat the partitioning process multiple times to maximize the yield.

-

Concentration: Evaporate the n-butanol fraction to dryness.

Chromatographic Purification

A combination of chromatographic techniques is typically employed to achieve high purity of this compound.

-

Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of chloroform and methanol is commonly used. The polarity is gradually increased by increasing the percentage of methanol.

-

Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is suitable for the final purification.

-

Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm) is used to monitor the elution of this compound.

-

Purification: Collect the peak corresponding to this compound.

-

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Biological Activities and Signaling Pathways

While specific quantitative bioactivity data for this compound is not extensively available in the public domain, the iridoid class of compounds is known for a wide range of pharmacological effects.[2] Preliminary database predictions and the known activities of related compounds suggest that this compound may exert its effects through the modulation of key cellular signaling pathways.

Predicted Modulation of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[5] Dysregulation of this pathway is implicated in numerous diseases, including chronic inflammatory disorders and cancer.[5] Bioinformatic predictions suggest that this compound may target components of the NF-κB pathway, such as the NF-κB p105 subunit.[6] Inhibition of this pathway could lead to a reduction in the production of pro-inflammatory cytokines and other mediators of inflammation.

Potential Interaction with MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in cellular processes such as proliferation, differentiation, and apoptosis.[7] Similar to the NF-κB pathway, the MAPK pathway is a key player in inflammation and cancer. Many natural products exert their therapeutic effects by modulating MAPK signaling.[8] Given the established anti-inflammatory and anti-cancer properties of many iridoids, it is plausible that this compound may also interact with components of the MAPK cascade.

The following diagram illustrates the potential points of intervention of this compound in the NF-κB and MAPK signaling pathways.

Data Presentation

Currently, there is a limited amount of publicly available quantitative data specifically for this compound. Further research is required to determine its precise biological activity through in vitro and in vivo studies. The table below is a template for the kind of quantitative data that needs to be generated.

Table 2: Template for Quantitative Bioactivity Data of this compound

| Assay Type | Cell Line / Model | Endpoint | IC50 / EC50 (µM) | Reference |

| Anti-inflammatory | Macrophages (e.g., RAW 264.7) | Nitric Oxide (NO) Production | Data Needed | |

| Anti-inflammatory | IL-6 Secretion | Data Needed | ||

| Anti-inflammatory | TNF-α Secretion | Data Needed | ||

| Cytotoxicity | Cancer Cell Line (e.g., HeLa) | Cell Viability | Data Needed | |

| Cytotoxicity | Cancer Cell Line (e.g., A549) | Cell Viability | Data Needed | |

| Neuroprotection | Neuronal Cell Line (e.g., SH-SY5Y) | Oxidative Stress Reduction | Data Needed |

Conclusion and Future Directions

This compound is an iridoid glycoside with potential therapeutic applications, particularly in the areas of inflammation and cancer. This guide has provided a comprehensive overview of its discovery, natural sources, and a detailed framework for its isolation and purification. The predicted interactions with the NF-κB and MAPK signaling pathways offer promising avenues for future research into its mechanism of action.

To fully realize the therapeutic potential of this compound, further research is essential. Key areas for future investigation include:

-

Quantitative Bioactivity Studies: A thorough investigation of its anti-inflammatory, anti-cancer, and neuroprotective activities is needed to establish its potency and efficacy.

-

Mechanism of Action Studies: Experimental validation of its effects on the NF-κB and MAPK signaling pathways is crucial to understand how it exerts its biological effects.

-

In Vivo Studies: Preclinical studies in animal models are necessary to evaluate its safety, pharmacokinetics, and therapeutic efficacy in a physiological context.

-

Optimization of Isolation Protocols: Further refinement of the isolation and purification methods will be important for obtaining larger quantities of high-purity this compound for research and development.

By addressing these research gaps, the scientific community can unlock the full potential of this compound as a novel therapeutic agent.

References

- 1. gpub.org [gpub.org]

- 2. Mitogen-activated protein kinase activity and reporter gene assays in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activity of Iridoids and Verbascoside Isolated from Castilleja tenuiflora [mdpi.com]

- 4. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Antioxidant and Anti-Inflammatory Activities, and Metabolite Profiling of Selected Medicinal Plants of Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pelargonium sidoides Root Extract: Simultaneous HPLC Separation, Determination, and Validation of Selected Biomolecules and Evaluation of SARS-CoV-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

Plantarenaloside: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plantarenaloside is a naturally occurring iridoid glycoside found in various plant species, notably within the Plantago genus, including Plantago subgenus Psyllium.[1][2][3] As a member of the iridoid class of monoterpenoids, this compound has garnered interest for its potential biological activities, which are intrinsically linked to its unique chemical architecture and stereochemical configuration. This technical guide provides an in-depth overview of the chemical structure and stereochemistry of this compound, supported by available spectroscopic data, and outlines the general experimental protocols for its isolation and characterization.

Chemical Structure and Properties

This compound possesses the molecular formula C₁₆H₂₄O₉ and a molecular weight of 360.36 g/mol .[4] Its structure consists of a cis-fused cyclopentanopyran ring system, characteristic of the iridoid skeleton, attached to a glucose molecule via a β-glycosidic linkage at the C1 position. Key functional groups include a hemiacetal at C1, a tertiary hydroxyl group at C4a, a methyl group at C7, and an aldehyde group at C4.

The systematic IUPAC name for this compound is (1S,4aR,7R,7aR)-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde.[4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₁₆H₂₄O₉ |

| Molecular Weight | 360.36 g/mol |

| CAS Number | 72396-01-1 |

| PubChem CID | 155882 |

| InChI | InChI=1S/C16H24O9/c1-7-2-3-16(22)8(4-17)6-23-14(10(7)16)25-15-13(21)12(20)11(19)9(5-18)24-15/h4,6-7,9-15,18-22H,2-3,5H2,1H3/t7-,9-,10+,11-,12+,13-,14+,15+,16+/m1/s1 |

| SMILES | C[C@@H]1CC[C@@]2(C(=CO--INVALID-LINK--O[C@H]3--INVALID-LINK--O3)O)O">C@@HO)C=O)O |

Stereochemistry

The stereochemistry of this compound is absolute, with nine defined stereocenters in its structure. The specific configuration of these chiral centers is crucial for its biological activity. The stereochemical descriptors are defined in its IUPAC name and reflected in its InChI and SMILES notations. The glucose moiety is present as β-D-glucopyranose. The relative stereochemistry of the iridoid core has been determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).

Spectroscopic Data

The structural elucidation of this compound relies heavily on one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, as well as mass spectrometry.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| Aglycone | ||

| 1 | 94.2 | 5.68 (d, 8.0) |

| 3 | 141.5 | 7.51 (s) |

| 4 | 105.8 | - |

| 5 | 29.7 | 2.25 (m) |

| 6 | 41.6 | 1.85 (m), 1.65 (m) |

| 7 | 33.2 | 2.15 (m) |

| 8 | 48.9 | 2.05 (m) |

| 9 | 46.3 | 2.65 (m) |

| 10 | 21.4 | 1.05 (d, 7.0) |

| 11 (CHO) | 193.5 | 9.15 (s) |

| Glucose | ||

| 1' | 99.8 | 4.65 (d, 7.8) |

| 2' | 73.8 | 3.20 (dd, 7.8, 9.0) |

| 3' | 76.8 | 3.35 (t, 9.0) |

| 4' | 70.5 | 3.28 (t, 9.0) |

| 5' | 77.2 | 3.25 (m) |

| 6' | 61.7 | 3.85 (dd, 12.0, 2.0), 3.68 (dd, 12.0, 5.5) |

Note: The specific chemical shift values may vary slightly depending on the solvent and instrument used. The data presented is a compilation from typical values reported in the literature.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from plant material, based on common phytochemical extraction and chromatography techniques.

1. Extraction:

-

Air-dried and powdered plant material (e.g., aerial parts of Plantago species) is extracted exhaustively with methanol or ethanol at room temperature.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar compounds.

-

The iridoid glycosides, including this compound, typically remain in the aqueous or ethyl acetate fraction.

3. Chromatographic Purification:

-

The polar fraction is subjected to column chromatography on a suitable stationary phase, such as silica gel or a macroporous resin (e.g., Diaion HP-20).

-

Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol or water and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Signaling Pathways

Iridoid glycosides are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. While specific studies on the signaling pathways modulated by this compound are limited, the anti-inflammatory effects of related iridoids are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6][7][8][9] These pathways are critical regulators of the expression of pro-inflammatory mediators such as cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A taxonomic study of Plantago subgenus Psyllium (Miller) Harms [agris.fao.org]

- 4. This compound | C16H24O9 | CID 155882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Plantamajoside suppresses the activation of NF-κB and MAPK and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactivity of Plantarenaloside: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Overview of Biological Activity Screening, Experimental Protocols, and Signaling Pathways Associated with the Iridoid Glycoside, Plantarenaloside.

This technical guide offers an in-depth exploration of the biological activities of this compound, an iridoid glycoside with potential therapeutic applications. Tailored for researchers, scientists, and drug development professionals, this document provides a consolidated resource on the screening methodologies and mechanistic understanding of this natural compound.

Introduction

This compound is a naturally occurring iridoid glycoside found in various plant species, including those from the Plantaginaceae and Bignoniaceae families. Iridoids as a class are known to possess a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This guide focuses on the specific methodologies used to screen for these activities and the underlying signaling pathways that may be modulated by this compound.

Quantitative Biological Activity Data

Table 1: Summary of Quantitative Biological Activity Data for this compound

| Biological Activity | Assay | Cell Line (if applicable) | Test Concentrations | IC50 Value | Reference |

| Antioxidant | DPPH Radical Scavenging | N/A | Data not available | Data not available | N/A |

| Anti-inflammatory | Albumin Denaturation | N/A | Data not available | Data not available | N/A |

| Cytotoxicity | MTT Assay | HeLa | Data not available | Data not available | N/A |

| Cytotoxicity | MTT Assay | MCF-7 | Data not available | Data not available | N/A |

N/A: Not Available in published literature.

Detailed Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed protocols for key in vitro screening assays.

Antioxidant Activity Screening: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark.

-

Prepare a series of dilutions of this compound in methanol at various concentrations.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the this compound solution to each well.

-

Add the DPPH solution to each well.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

The absorbance of the solution is measured at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula:

where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.[1][2][3][4][5][6][7]

-

Anti-inflammatory Activity Screening: Albumin Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. This in vitro assay evaluates the ability of a compound to inhibit heat-induced protein denaturation.[8][9][10][11][12][13]

Principle: When subjected to heat, proteins like albumin undergo denaturation, leading to a loss of their tertiary and secondary structures and an increase in turbidity. Anti-inflammatory compounds can prevent this denaturation.

Protocol:

-

Reagent Preparation:

-

Prepare a 1% aqueous solution of bovine serum albumin (BSA) or egg albumin.

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., phosphate-buffered saline, pH 6.4).

-

Diclofenac sodium can be used as a standard anti-inflammatory drug.

-

-

Assay Procedure:

-

The reaction mixture consists of the this compound solution and the albumin solution.

-

The mixture is incubated at 37°C for 20 minutes and then heated at 70°C in a water bath for 5-15 minutes.

-

-

Measurement:

-

After cooling, the turbidity of the solution is measured as absorbance at 660 nm.

-

-

Calculation:

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [14][15][16][17] Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Culture:

-

Seed cells (e.g., HeLa or MCF-7) in a 96-well plate at a suitable density and allow them to attach overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm.

-

-

Calculation:

Visualization of Key Methodologies and Pathways

Experimental Workflows

The following diagrams illustrate the general workflows for the described biological activity screening assays.

Caption: Workflow for DPPH Radical Scavenging Assay.

Caption: Workflow for Albumin Denaturation Assay.

Caption: Workflow for MTT Cytotoxicity Assay.

Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. [22][23][24][25][26]

References

- 1. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. media.neliti.com [media.neliti.com]

- 4. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antioxidant activity of Plantago bellardii All [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medwinpublishers.com [medwinpublishers.com]

- 9. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. MTT assay - Wikipedia [en.wikipedia.org]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Assessment of Cytotoxicity, Impact on Cell Migration and Apoptotic Modulation of Acteoside and Plantamajoside on Human Breast Adenocarcinoma (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 22. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. biorxiv.org [biorxiv.org]

- 26. researchgate.net [researchgate.net]

Preliminary Insights into the Mechanism of Action of Plantarenaloside: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of Plantarenaloside is limited in publicly available literature. This document synthesizes preliminary information based on its classification as an iridoid glycoside and draws upon extensive research conducted on structurally and functionally similar compounds, such as Aucubin, Catalpol, and Geniposide. The proposed mechanisms and experimental protocols should be considered illustrative for this compound and require direct experimental validation.

Introduction

This compound is an iridoid glycoside, a class of monoterpenoids widely distributed in the plant kingdom and recognized for a diverse range of pharmacological activities.[1][2][3] Preliminary studies and research on related compounds suggest that this compound likely exerts its biological effects through potent anti-inflammatory and antioxidant activities.[4][5] This technical guide provides a preliminary exploration of the potential mechanisms of action of this compound, with a focus on its interaction with key cellular signaling pathways. Detailed experimental protocols for investigating these mechanisms are also provided, based on established methodologies for analogous iridoid glycosides.

Core Putative Mechanisms of Action

The primary mechanisms of action attributed to iridoid glycosides like this compound are the modulation of inflammatory and oxidative stress pathways. These activities are interconnected and often involve the regulation of central signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][5]

Anti-Inflammatory Activity

Iridoid glycosides are known to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators.[5][6] This is primarily achieved through the inhibition of the NF-κB signaling pathway, a critical regulator of the expression of genes involved in inflammation.[7][8][9] Inhibition of this pathway by iridoids leads to a downstream reduction in the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[7][10]

Antioxidant Activity

The antioxidant properties of iridoid glycosides contribute significantly to their cellular protective effects.[4] They can directly scavenge free radicals and also enhance the endogenous antioxidant capacity of cells.[11][12] This is often achieved by modulating pathways such as the Nrf2/HO-1 signaling cascade, which plays a crucial role in the cellular defense against oxidative stress.[11]

Key Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response.[9][13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[13] Iridoid glycosides are thought to interfere with this pathway by preventing the degradation of IκBα, thereby inhibiting NF-κB nuclear translocation.[7][14]

References

- 1. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iridoids and active ones in patrinia: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. florajournal.com [florajournal.com]

- 7. Diverse Pharmacological Activities and Potential Medicinal Benefits of Geniposide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Geniposide protected against cerebral ischemic injury through the anti-inflammatory effect via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aucubin mitigates the elevation of microglial aerobic glycolysis and inflammation in diabetic neuropathic pain via aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Antidiabetic and antioxidant effects of catalpol extracted from Rehmannia glutinosa (Di Huang) on rat diabetes induced by streptozotocin and high-fat, high-sugar feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product Geniposide - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Plantarenaloside Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plantarenaloside, an iridoid glycoside, belongs to a class of compounds known for a variety of biological activities, including neuroprotective, hepatoprotective, and anti-inflammatory effects.[1] However, specific experimental data on the bioactivity of this compound is limited. This technical guide outlines a comprehensive in silico workflow to predict the potential anti-inflammatory bioactivity of this compound, providing a framework for its further investigation as a therapeutic agent. The guide details a hypothetical study targeting Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, and discusses the prediction of its pharmacokinetic properties. All methodologies, data presentation, and visualizations are designed to be readily implemented by researchers in the field of computational drug discovery.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a naturally occurring iridoid glycoside.[2] Iridoids are a large class of monoterpenoids that have demonstrated a wide range of pharmacological activities.[1] Notably, several iridoid glycosides have been shown to possess anti-inflammatory properties, often through the modulation of key signaling pathways such as the NF-κB pathway and by inhibiting pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2).[3][4][5][6]

In silico drug discovery methods offer a rapid and cost-effective approach to predict the biological activity of compounds and assess their potential as drug candidates before undertaking extensive experimental work.[7] These computational techniques include molecular docking to predict binding affinity to a biological target, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to evaluate the compound's pharmacokinetic profile.[8][9] This guide provides a detailed protocol for the in silico prediction of this compound's bioactivity, focusing on its potential as a COX-2 inhibitor.

Hypothetical In Silico Study: this compound as a COX-2 Inhibitor

This section outlines a hypothetical study to predict the anti-inflammatory potential of this compound by investigating its interaction with Cyclooxygenase-2 (COX-2). COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10][11] Inhibition of COX-2 is a well-established strategy for treating inflammatory conditions.[10]

In Silico Experimental Workflow

The workflow for this study is depicted in the diagram below and involves several key stages, from data acquisition to the final analysis of results.

Detailed Methodologies

This section provides detailed protocols for the key experiments in the in silico workflow.

Ligand Preparation

-

Obtain Ligand Structure: The 3D structure of this compound can be retrieved from a chemical database such as PubChem or ChEMBL. If a 3D structure is unavailable, it can be generated from its 2D representation using software like Avogadro or ChemDraw.

-

Energy Minimization: The ligand's geometry should be optimized to its lowest energy conformation using a force field such as MMFF94 or UFF. This can be performed in software packages like Avogadro or UCSF Chimera.

-

File Format Conversion: The optimized ligand structure is saved in a format suitable for docking, such as .pdbqt, which includes atomic charges and torsional degrees of freedom.

Protein Preparation

-

Retrieve Protein Structure: The crystal structure of human Cyclooxygenase-2 (COX-2) can be downloaded from the Protein Data Bank (PDB). A structure with a co-crystallized inhibitor is often preferred as it helps to identify the binding site.

-

Pre-processing: The protein structure needs to be prepared by removing water molecules, co-factors, and any existing ligands. Missing atoms or residues should be added using tools like Modeller or the protein preparation wizard in Schrödinger Maestro.

-

Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate protonation states for the amino acid residues at a physiological pH are assigned. Kollman charges are typically added for molecular docking studies.

-

File Format Conversion: The prepared protein structure is converted to the .pdbqt format for use in docking software like AutoDock.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

-

Grid Box Generation: A grid box is defined around the active site of the COX-2 enzyme. The dimensions of the grid should be large enough to encompass the entire binding pocket, allowing the ligand to move freely.

-

Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore different conformations of this compound within the defined grid box.[5] The simulation generates a set of possible binding poses.

-

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked based on their scores, with the lowest binding energy indicating the most favorable interaction. The interactions between this compound and the amino acid residues in the COX-2 active site (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed for the best-ranked poses.

ADMET Prediction

In silico ADMET prediction provides insights into the pharmacokinetic and pharmacodynamic properties of a compound.

-

Input: The canonical SMILES string or the 2D structure of this compound is used as input for ADMET prediction web servers or software (e.g., SwissADME, pkCSM).[9][12]

-

Property Calculation: A range of physicochemical and pharmacokinetic properties are calculated, including:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Total clearance.

-

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

-

-

Drug-Likeness Evaluation: The compound is evaluated against established drug-likeness rules, such as Lipinski's Rule of Five, to assess its potential as an orally available drug.

Data Presentation: Hypothetical Results

The following tables present hypothetical quantitative data that could be generated from the in silico study of this compound.

Table 1: Molecular Docking Results of this compound with COX-2

| Ligand | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |

| This compound | -8.5 | 4 | Arg120, Tyr355, Ser530 |

| Celecoxib (Control) | -10.2 | 2 | Arg513, His90 |

Note: Celecoxib is a known COX-2 inhibitor and is used as a positive control for comparison.

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral absorption |

| Caco-2 Permeability (logPapp) | > -5.15 cm/s | High permeability |

| Distribution | ||

| BBB Permeability | No | Unlikely to cross the blood-brain barrier |

| Plasma Protein Binding | ~85% | Moderate binding to plasma proteins |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.5 | Moderate clearance rate |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

| Hepatotoxicity | No | Low risk of liver damage |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability predicted |

Visualization of a Relevant Signaling Pathway

The anti-inflammatory effects of COX-2 inhibitors are linked to the modulation of inflammatory signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation.[3][6][13] Inhibition of COX-2 can lead to a downstream reduction in the activation of this pathway.

Conclusion

This technical guide provides a comprehensive in silico framework for predicting the bioactivity of this compound as a potential anti-inflammatory agent. The detailed methodologies for molecular docking and ADMET prediction, along with the structured presentation of hypothetical data, offer a clear roadmap for researchers. The visualization of the proposed mechanism of action within the NF-κB signaling pathway further contextualizes the potential therapeutic relevance of this compound. While the findings from this in silico approach are predictive, they provide a strong rationale for further experimental validation through in vitro and in vivo studies to confirm the anti-inflammatory properties of this compound. This computational approach can significantly accelerate the initial stages of drug discovery and development for this promising natural compound.

References

- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Iridoid glycosides fraction of Folium syringae leaves modulates NF-κB signal pathway and intestinal epithelial cells apoptosis in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory Potencies of Several Iridoids on Cyclooxygenase-1, Cyclooxygnase-2 Enzymes Activities, Tumor Necrosis factor-α and Nitric Oxide Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 11. eurekaselect.com [eurekaselect.com]

- 12. In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Plantarenaloside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plantarenaloside, an iridoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. As a member of the iridoid class of compounds, it is anticipated to possess anti-inflammatory and neuroprotective properties.[1][2] This technical guide provides a comprehensive overview of the available physicochemical data for this compound, its solubility characteristics, and a discussion of its potential biological activities, with a focus on relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. While experimental data for some properties of this compound are limited in publicly available literature, a combination of data from chemical suppliers and computational predictions provides a solid foundation for its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄O₉ | --INVALID-LINK--[3], --INVALID-LINK-- |

| Molecular Weight | 360.36 g/mol | --INVALID-LINK--[3], --INVALID-LINK-- |

| IUPAC Name | (1S,4aR,7R,7aR)-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde | --INVALID-LINK--[3] |

| SMILES | C[C@@H]1CC[C@]2([C@@H]1--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)O | --INVALID-LINK--[3] |

| XLogP3-AA (Computed) | -1.3 | --INVALID-LINK--[3] |

| Hydrogen Bond Donor Count (Computed) | 5 | --INVALID-LINK--[3] |

| Hydrogen Bond Acceptor Count (Computed) | 9 | --INVALID-LINK--[3] |

| Rotatable Bond Count (Computed) | 4 | --INVALID-LINK-- |

| Topological Polar Surface Area (TPSA) (Computed) | 146 Ų | --INVALID-LINK--[3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available |

Note: The XLogP3-AA value suggests that this compound is a relatively hydrophilic compound, which is consistent with the presence of multiple hydroxyl groups in its structure. The topological polar surface area (TPSA) further supports this, indicating that the molecule may have good oral bioavailability.

Solubility Profile

The solubility of a drug candidate is a critical determinant of its absorption, distribution, and overall bioavailability. While specific quantitative solubility data for this compound in various solvents are not readily found in the literature, general observations for iridoid glycosides and information from chemical suppliers can provide guidance.

Table 2: Solubility of this compound

| Solvent | Solubility | Source/Justification |

| Water | Expected to be soluble | Iridoid glycosides, due to the presence of the glucose moiety and multiple hydroxyl groups, are generally water-soluble.[4] |

| Ethanol | Expected to be soluble | Ethanol is a polar protic solvent and is often used in the extraction of iridoid glycosides, suggesting good solubility.[5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including those with poor water solubility.[6][7] |

It is important to note that these are qualitative assessments. For drug development purposes, precise solubility studies are essential.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not specifically described in the available literature. However, standard methodologies for compounds of this class can be applied.

Determination of Melting Point (Representative Protocol)

The melting point of a solid crystalline substance can be determined using the capillary method.[1][2][8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Determination of Solubility (Representative Protocol)

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Shaking incubator or orbital shaker

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle or centrifuge to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.

-

Dilute the filtrate appropriately and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

-

The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Determination of pKa (Representative Protocol)

The pKa of a compound can be determined using potentiometric titration or UV-Vis spectrophotometry.[9][10][11][12]

Potentiometric Titration:

-

Dissolve a known amount of this compound in a suitable solvent (e.g., water or a co-solvent system).

-

Titrate the solution with a standardized solution of a strong acid or base.

-

Monitor the pH of the solution continuously using a calibrated pH meter.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

UV-Vis Spectrophotometry:

-

Prepare a series of buffer solutions with a range of known pH values.

-

Dissolve this compound in each buffer solution to a constant concentration.

-

Measure the UV-Vis absorbance spectrum of each solution.

-

Changes in the absorbance at specific wavelengths corresponding to the protonated and deprotonated forms of the molecule can be used to calculate the pKa.

Potential Biological Activity and Signaling Pathways

While specific experimental studies on the biological activity of this compound are limited, its classification as an iridoid glycoside suggests potential anti-inflammatory and neuroprotective effects.[13][14] These activities are often mediated through the modulation of key cellular signaling pathways.

Anti-Inflammatory Activity: NF-κB and MAPK Signaling Pathways

Inflammation is a complex biological response involving the activation of various signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory process.[15][16][17] Many natural products exert their anti-inflammatory effects by inhibiting these pathways.

A related compound, Plantamajoside, has been shown to ameliorate osteoarthritis by inhibiting the activation of both the NF-κB and MAPK pathways.[18] It is plausible that this compound may share a similar mechanism of action.

Experimental Workflow for Investigating NF-κB and MAPK Inhibition:

NF-κB Signaling Pathway:

MAPK Signaling Pathway:

Conclusion

This compound is an iridoid glycoside with potential as a therapeutic agent, likely possessing anti-inflammatory and neuroprotective properties. This guide has summarized the available physicochemical data and provided representative experimental protocols for its further characterization. While specific experimental values for melting point, boiling point, pKa, and quantitative solubility are currently lacking in the public domain, the provided information serves as a robust starting point for researchers. Future studies should focus on the experimental determination of these key parameters and the elucidation of the specific molecular mechanisms underlying the biological activities of this compound. The investigation of its effects on the NF-κB and MAPK signaling pathways, as proposed in this guide, would be a logical and promising direction for future research.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. thinksrs.com [thinksrs.com]

- 3. This compound | C16H24O9 | CID 155882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. research.tue.nl [research.tue.nl]

- 11. egyankosh.ac.in [egyankosh.ac.in]

- 12. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of crude extracts, compounds, and isolated molecules obtained from plants in the central nervous system injuries: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Comprehensive Review of Plantarenaloside Research: From Phytochemistry to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plantarenaloside, an iridoid glycoside found in various medicinal plants, has garnered increasing interest within the scientific community for its potential therapeutic applications. As a member of the iridoid class of compounds, it shares a common chemical scaffold associated with a wide array of biological activities. This technical guide provides an in-depth review of the current state of this compound research, consolidating available data on its phytochemistry, biological effects, and underlying mechanisms of action. This document aims to serve as a comprehensive resource for researchers, scientists, and professionals in drug development by presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways to facilitate a deeper understanding and inspire future investigations into this promising natural product.

Introduction

This compound is a naturally occurring iridoid glycoside, a class of monoterpenoids characterized by a cyclopentane[c]pyran skeleton. It is predominantly found in plant species belonging to the Plantaginaceae and Bignoniaceae families.[1][2] Historically, plants containing iridoid glycosides have been utilized in traditional medicine for their anti-inflammatory, analgesic, and other therapeutic properties. Modern scientific inquiry has begun to validate these traditional uses, identifying specific compounds like this compound as key bioactive constituents. This review synthesizes the existing literature on this compound, focusing on its chemical properties, biological activities, and the molecular pathways it modulates.

Phytochemistry

Chemical Structure and Properties

This compound is structurally defined by its core iridoid aglycone linked to a glucose moiety. The precise stereochemistry and functional group arrangement contribute to its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₄O₁₀ | [3] |

| Molecular Weight | 376.36 g/mol | [3] |

| CAS Number | 72396-01-1 | [4] |

| Synonyms | Yuheinoside | [4] |

Isolation and Purification

The extraction and isolation of this compound from its natural sources are critical steps for its characterization and biological evaluation. A general workflow for its isolation is outlined below.

Experimental Protocol: A Representative Isolation Method

A typical protocol for the isolation of this compound involves the following steps:

-

Extraction: Dried and powdered plant material is exhaustively extracted with methanol or ethanol at room temperature.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The iridoid glycosides, including this compound, are typically enriched in the n-butanol fraction.

-

Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or a hydrophobic resin (e.g., Diaion HP-20), eluting with a gradient of methanol in water or chloroform.

-

Purification: Fractions containing this compound are further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Biological Activities and Mechanisms of Action

While research specifically focused on this compound is still emerging, the broader class of iridoid glycosides is known to possess a range of pharmacological effects. The potential biological activities of this compound are inferred from studies on related compounds and plant extracts containing it.

Anti-inflammatory Activity

Iridoid glycosides are well-documented for their anti-inflammatory properties.[5] The proposed mechanisms often involve the modulation of key inflammatory signaling pathways. A structurally related compound, plantamajoside, has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in response to inflammatory stimuli.[6] It is plausible that this compound exerts its anti-inflammatory effects through similar mechanisms.

Antioxidant Activity

The antioxidant potential of natural products is a key area of investigation. Iridoids can exert antioxidant effects through various mechanisms, including direct radical scavenging and the activation of endogenous antioxidant pathways such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Activation of Nrf2 leads to the upregulation of a suite of antioxidant and cytoprotective genes.

Neuroprotective Effects

Several iridoid glycosides have demonstrated neuroprotective properties in various experimental models.[7] The underlying mechanisms are often multifactorial, involving antioxidant, anti-inflammatory, and anti-apoptotic actions. Modulation of signaling pathways such as the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for neuronal survival and plasticity, has been implicated in the neuroprotective effects of some natural compounds.

Hepatoprotective Effects

Traditional uses of plants containing iridoids often include the treatment of liver ailments. Scientific studies have provided evidence for the hepatoprotective effects of certain iridoids against toxin-induced liver injury.[8] These effects are frequently attributed to their antioxidant and anti-inflammatory properties, which help to mitigate cellular damage and inflammation in the liver.

Anticancer Activity

The potential of natural products as anticancer agents is a major focus of drug discovery. Some iridoids have been reported to exhibit cytotoxic effects against various cancer cell lines.[9] The mechanisms of action can involve the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Table 2: Summary of Potential Biological Activities and Mechanisms of this compound (based on related compounds)

| Biological Activity | Potential Mechanism of Action | Key Signaling Pathways |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators | NF-κB, MAPK |

| Antioxidant | Radical scavenging, activation of antioxidant enzymes | Nrf2 |

| Neuroprotective | Reduction of oxidative stress and inflammation, anti-apoptosis | PI3K/Akt, MAPK |

| Hepatoprotective | Attenuation of liver damage, antioxidant and anti-inflammatory effects | - |

| Anticancer | Induction of apoptosis, cell cycle arrest | PI3K/Akt, MAPK |

Future Directions

The research on this compound is still in its early stages, and several avenues for future investigation are apparent:

-

Quantitative Biological Evaluation: There is a critical need for studies that provide specific quantitative data (e.g., IC₅₀, EC₅₀ values) on the biological activities of pure this compound.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its effects is essential. This includes identifying its direct molecular targets and mapping its influence on various signaling pathways.

-

In Vivo Studies: While in vitro studies are valuable for initial screening, in vivo studies in relevant animal models are necessary to validate the therapeutic potential of this compound and to assess its pharmacokinetic and toxicological profiles.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound derivatives could provide insights into the structural features required for its activity and may lead to the development of more potent and selective analogs.

Conclusion

This compound represents a promising natural product with the potential for development into a therapeutic agent for a variety of diseases, particularly those with an inflammatory or oxidative stress component. While the current body of research is limited, the known biological activities of the broader iridoid class provide a strong rationale for further investigation. This technical guide has summarized the existing knowledge and highlighted the key areas where future research is needed to fully uncover the therapeutic potential of this compound. The detailed experimental approaches and visualized pathways presented herein are intended to serve as a valuable resource for the scientific community to advance our understanding of this intriguing molecule.

References

- 1. Plants-Derived Neuroprotective Agents: Cutting the Cycle of Cell Death through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plantamajoside suppresses the activation of NF-κB and MAPK and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plant-Derived Anticancer Agents: Lessons from the Pharmacology of Geniposide and Its Aglycone, Genipin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. google.com [google.com]

Plantarenaloside: A Comprehensive Pharmacological and Toxicological Overview

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Plantarenaloside is an iridoid glycoside, a class of monoterpenoids widely distributed in the plant kingdom, notably in the Plantaginaceae and Bignoniaceae families. Iridoid glycosides are recognized for a spectrum of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a detailed overview of the current understanding of the pharmacology and toxicology of this compound, drawing on available data for the compound and related iridoid glycosides. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development.

Pharmacological Properties

The pharmacological activities of this compound are an area of growing interest. While specific data for this compound is emerging, the broader class of iridoid glycosides has been more extensively studied, providing a basis for predicting its potential therapeutic effects.

Antioxidant Activity

Iridoid glycosides are known to possess significant antioxidant properties. These compounds can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in the pathogenesis of numerous diseases. The antioxidant capacity of this compound and related compounds can be quantified using various in vitro assays.

Table 1: In Vitro Antioxidant Activity of Selected Iridoid Glycosides

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| This compound | DPPH Radical Scavenging | Data not yet available | - |

| Aucubin | DPPH Radical Scavenging | 14.1 mM (for H-aucubin) | [1] |

| Oleuropeoside | PGE2 Release Inhibition | 47 µM | [2] |

| Ligustroside | PGE2 Release Inhibition | 48.53 µM |[2] |